molecular formula C11H12O B3301662 5,6-Dimethyl-2-indanon CAS No. 91142-26-6

5,6-Dimethyl-2-indanon

Cat. No. B3301662
CAS RN: 91142-26-6
M. Wt: 160.21 g/mol
InChI Key: VGOZNIPJKGIMBZ-UHFFFAOYSA-N
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Description

“5,6-Dimethyl-2-indanon” is a chemical compound with the molecular formula C11H12O . It is also known by other names such as “5,6-Dimethyl-1-indanone” and "5,6-Dimethyl-2,3-dihydro-1H-inden-1-one" .


Synthesis Analysis

The synthesis of 1-indanones, which includes “5,6-Dimethyl-2-indanon”, has been extensively studied. More than 100 synthetic methods have been performed utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Molecular Structure Analysis

The molecular structure of “5,6-Dimethyl-2-indanon” can be analyzed using various spectroscopic tools. The theoretical calculation of the molecule can be computed by software like Gaussian 09W with Density functional B3LYP and CAM-B3LYP method utilizing 6-311G(d,p) as basis set .


Chemical Reactions Analysis

The chemical reactions involving “5,6-Dimethyl-2-indanon” can be analyzed using various techniques. For example, the kinetics of the inhibitory action of E2020, a compound related to “5,6-Dimethyl-2-indanon”, on acetylcholinesterase (AChE) was examined .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-Dimethyl-2-indanon” can be analyzed using various techniques. These properties are often different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Safety and Hazards

The safety data sheet for a related compound, 1H-Inden-1-one, 2,3-dihydro-, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and precautions should be taken to avoid ingestion and skin contact .

Future Directions

The future directions for “5,6-Dimethyl-2-indanon” could involve further exploration of its potential biological activities. 1-Indanone derivatives, which include “5,6-Dimethyl-2-indanon”, have been widely used in medicine, agriculture, and natural products synthesis . They have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .

properties

IUPAC Name

5,6-dimethyl-1,3-dihydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-9-5-11(12)6-10(9)4-8(7)2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOZNIPJKGIMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)C2)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279948
Record name 1,3-Dihydro-5,6-dimethyl-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-indanon

CAS RN

91142-26-6
Record name 1,3-Dihydro-5,6-dimethyl-2H-inden-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91142-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5,6-dimethyl-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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